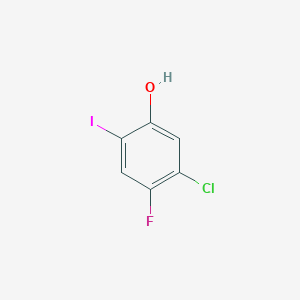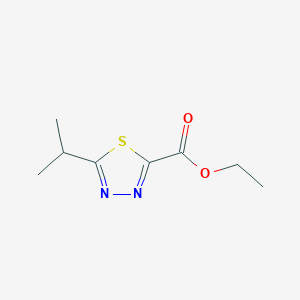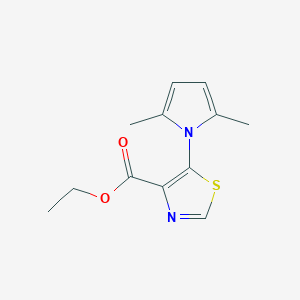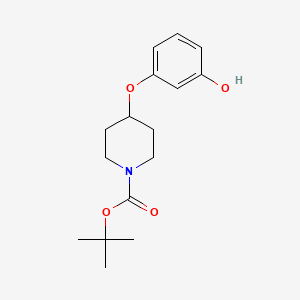
Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate, also known as TBHP, is a chemical compound that is widely used in the fields of organic synthesis and drug development. TBHP is a versatile compound that can be used as a catalyst in a variety of reactions, as a reactant in the synthesis of drugs, and as a reagent in the synthesis of other compounds. TBHP has been studied extensively and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Drug Development: PROTAC Linker
Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate: is utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that target proteins for degradation. The compound’s structure allows for the optimal orientation of the degrader molecule, which is crucial for the formation of the ternary complex with the target protein and E3 ubiquitin ligase .
Antimicrobial Research: Tuberculosis Treatment
In the fight against tuberculosis, this compound has shown potential in disrupting the proton motive force used by Mycobacterium tuberculosis to survive under hypoxic conditions within infected granulomas. This disruption is vital for the development of new treatments for tuberculosis, as it targets the bacterium’s energy production and other essential functions .
Oncology: Cancer Therapy
The structural analogs of Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate have been explored for their role in cancer therapy. These compounds can be synthesized with high yield and selectivity and serve as intermediates in the production of biologically active molecules, such as crizotinib, which is used in the treatment of certain types of lung cancer .
Organic Synthesis: Chemical Intermediate
This compound serves as a versatile intermediate in organic synthesis. It can be used to create a variety of structurally diverse molecules, which are essential in the synthesis of natural products and other biologically active compounds. Its reactivity and stability under various conditions make it a valuable tool for chemists .
Antioxidant Research: Neurodegenerative Diseases
Derivatives of Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate have been studied for their antioxidative properties. These properties are significant in the context of neurodegenerative diseases, where oxidative stress plays a role in the progression of conditions such as Alzheimer’s and Parkinson’s disease .
Stereochemistry: Synthesis of Diastereomers
The compound is used in stereochemical studies to synthesize diastereomers with high selectivity. This application is crucial in the field of medicinal chemistry, where the stereochemistry of a drug can affect its efficacy and safety profile. The ability to control the stereochemistry during synthesis is a key aspect of drug design .
Propriétés
IUPAC Name |
tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-9-7-13(8-10-17)20-14-6-4-5-12(18)11-14/h4-6,11,13,18H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINCKQZGNIRWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



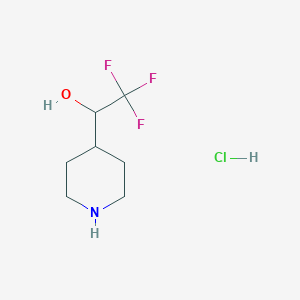
![5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1444706.png)
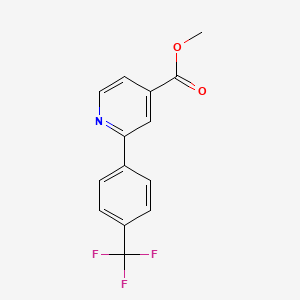
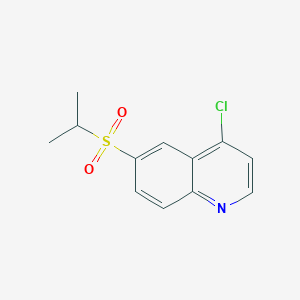
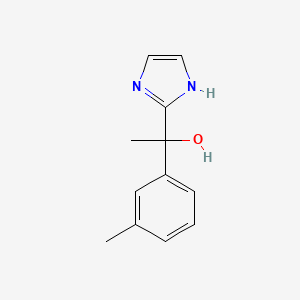
![3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1444712.png)
